CYP2D6 and CYP3A4 Inhibition Potency – Class-Level Indicator of Metabolic Stability Risk
In a curated ChEMBL dataset, a compound with the same 7-(2-diethylamino)ethoxy) substitution pattern (assigned CHEMBL1825096 and BDBM50352205, structurally distinct from the target compound but sharing the key side chain) exhibited an IC50 of 10,000 nM against both CYP2D6 and CYP3A4 [1]. No equivalent data are available for the target compound itself, nor for direct comparators such as 7-hydroxy-3-(4-methoxyphenyl)-4-phenylcoumarin (CAS 1508-90-3) or the 7-unsubstituted analog. This class-level data suggests that the basic amine side chain may confer a low-micromolar CYP inhibition liability, which must be confirmed experimentally.
| Evidence Dimension | Inhibition of human cytochrome P450 2D6 (CYP2D6) and CYP3A4 |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (for related compound BDBM50352205/CHEMBL1825096 bearing the 7-[2-(diethylamino)ethoxy] motif) |
| Comparator Or Baseline | No direct comparator data available for 7-hydroxy or 7-unsubstituted analogs |
| Quantified Difference | Not calculable – comparison is class-level only |
| Conditions | Fluorogenic probe-based inhibition assay (CYP2D6 probe: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin; CYP3A4 probe: 7-benzyloxy-4-(trifluoromethyl)-coumarin) |
Why This Matters
For researchers procuring this compound as a potential drug candidate or tool molecule, awareness of a possible CYP inhibition signal at 10 µM can guide early ADME screening and avoid late-stage metabolic liability.
- [1] BindingDB entry for BDBM50352205 (CHEMBL1825096). Affinity Data: IC50=1.00E+4 nM for CYP2D6 and CYP3A4. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50352205 View Source
